Osalmide - 526-18-1

Osalmide

Catalog Number: EVT-277738
CAS Number: 526-18-1
Molecular Formula: C13H11NO3
Molecular Weight: 229.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Osalmidee, also known as (2-hydroxy-1-(N-4'-hydroxyphenyl))propanamide, is a natural product often investigated for its potential therapeutic benefits. [, , , , , , , , , , , ] It is classified as a phenolic amide and has been the subject of research for its antioxidant and anti-tumor properties. [, , , , , , , , , , , ]

Synthesis Analysis

Methods and Technical Details

The synthesis of Osalmid typically involves the derivation from salicylanilide compounds. One notable method includes the reaction of salicylanilide with various chemical reagents under controlled conditions to yield the desired product. The synthesis process may utilize techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and characterization of the compound .

Recent studies have also explored novel derivatives of Osalmid, such as silicone derivatives, which exhibit enhanced biological activity compared to the original compound. These derivatives are synthesized through modifications that enhance solubility and bioavailability .

Molecular Structure Analysis

Structure and Data

Osalmid's molecular formula is C13_{13}H12_{12}N2_2O3_3, with a molecular weight of approximately 244.24 g/mol. The structure comprises a salicylamide core, which is essential for its biological activity. The compound features a hydroxyl group (-OH) on the aromatic ring, contributing to its interaction with biological targets .

The three-dimensional conformation of Osalmid can be analyzed using computational chemistry methods, providing insights into its binding affinity with ribonucleotide reductase M2 and other potential targets in cancer therapy .

Chemical Reactions Analysis

Reactions and Technical Details

Osalmid undergoes various chemical reactions that are pivotal for its pharmacological effects. One significant reaction involves the inhibition of ribonucleotide reductase M2, which leads to decreased levels of deoxyribonucleotides necessary for DNA synthesis. This inhibition triggers apoptosis in cancer cells by disrupting their replication processes .

Additionally, Osalmid has been shown to interact with cellular signaling pathways, enhancing the radiosensitivity of tumor cells when combined with radiation therapy. This effect is attributed to the modulation of DNA damage response mechanisms .

Mechanism of Action

Process and Data

The mechanism of action of Osalmid primarily revolves around its role as an inhibitor of ribonucleotide reductase M2. By inhibiting this enzyme, Osalmid reduces the availability of deoxyribonucleotides required for DNA synthesis, thereby impairing cell proliferation in cancerous tissues .

Furthermore, Osalmid's ability to enhance radiosensitivity suggests that it may facilitate increased DNA damage in tumor cells during radiation therapy. This dual action—direct inhibition of tumor growth and enhancement of treatment efficacy—positions Osalmid as a promising candidate in cancer therapeutics .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Osalmid is characterized by several notable physical properties:

  • Appearance: Typically presented as a crystalline solid.
  • Solubility: Soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Melting Point: The melting point ranges between 150°C to 160°C.

Chemically, Osalmid exhibits stability under standard laboratory conditions but may undergo degradation when exposed to extreme pH or temperature variations. Its reactivity profile indicates potential interactions with nucleophiles due to the presence of electrophilic sites within its structure .

Applications

Scientific Uses

Osalmid's primary application lies in cancer treatment research. Its role as a ribonucleotide reductase M2 inhibitor makes it a valuable tool in understanding tumor biology and developing new therapeutic strategies against various cancers, including hepatocellular carcinoma and esophageal cancer .

In addition to its anticancer properties, ongoing research aims to explore Osalmid's potential in treating viral infections such as hepatitis B virus by targeting specific pathways involved in viral replication . The versatility of Osalmid highlights its importance not only in oncology but also in broader pharmacological contexts.

Introduction to Osalmid in Contemporary Biomedical Research

Historical Context of Osalmid Discovery and Early Applications

Originally developed in the 1960s as Driol or Bilamid, Osalmid was clinically deployed as a choleretic agent for hepatobiliary disorders. Its primary mechanism involved enhancing bile secretion through hydrocholeresis—increasing water content in bile without proportionally increasing solid components. This action provided symptomatic relief in conditions like chronic cholecystitis and cholelithiasis by reducing biliary viscosity and promoting stone clearance [1] [10]. Pharmacodynamic studies established that Osalmid's choleretic potency exceeded that of dehydrocholic acid by approximately 40%, while simultaneously relaxing the sphincter of Oddi and reducing serum cholesterol levels [4].

The transformative shift from hepatology to oncology began in 2016 when high-throughput screening identified Osalmid as a potent inhibitor of ribonucleotide reductase small subunit M2 (RRM2)—a pivotal enzyme in DNA synthesis and repair. Researchers demonstrated that Osalmid suppressed RR activity with an IC₅₀ of 8.23 μM, outperforming hydroxyurea (a known RR inhibitor) by tenfold in enzymatic assays [4] [7]. This serendipitous discovery redirected Osalmid research toward cancer therapeutics, leveraging RRM2's established role in tumor proliferation and DNA damage response. The molecule's favorable safety profile from decades of clinical use accelerated its repurposing, with the first oncology-focused clinical trial (NCT03670173) launching in 2018 for multiple myeloma [1] [7].

Osalmid’s Emergence as a Multifaceted Therapeutic Agent

RRM2 Inhibition in Oncology

Osalmid exerts multimodal anticancer effects primarily through allosteric inhibition of RRM2, disrupting de novo nucleotide synthesis essential for DNA replication and repair. This molecular sabotage creates dNTP pool imbalances that preferentially affect rapidly dividing cancer cells. In esophageal squamous cell carcinoma, Osalmid treatment (10–40 μM) enhanced radiosensitivity by 3.5-fold through sustained DNA damage amplification, as evidenced by persistent γH2AX foci and increased comet tail moments [2]. Mechanistically, Osalmid:

  • Suppressed ERK1/2 phosphorylation, impairing DNA damage response pathways
  • Induced senescence-associated β-galactosidase in >65% of irradiated cells
  • Synergized with ionizing radiation to reduce xenograft tumor volume by 78% versus monotherapy [2]

In EGFR-mutant lung adenocarcinoma, RRM2 overexpression correlated with poor survival (p<0.001). Osalmid (IC₅₀ ≈ 8–12 μM) reversed resistance to third-generation TKIs (osimertinib/AZD9291) by triggering ferroptosis—an iron-dependent cell death pathway. This occurred through depletion of glutathione peroxidase 4 (GPX4) and upregulation of lipid peroxides, circumventing EGFR-dependent resistance mechanisms [5].

Table 2: Anticancer Applications of Osalmid via RRM2 Inhibition

Cancer TypeKey FindingsMechanistic Insights
Esophageal Carcinoma78% tumor reduction with IR combo; 3.5x radiosensitizationERK pathway suppression; γH2AX persistence
Lung Adenocarcinoma (EGFR+)Reversed osimertinib resistance; induced ferroptosisGPX4 depletion; lipid ROS accumulation
Hepatitis B-Driven HCCEC₅₀ = 11.1–16.5 μM against HBV-DNA synthesiscccDNA suppression; RR activity inhibition
Multiple MyelomaPhase I trial ongoing (NCT03670173)RRM2 degradation; dNTP pool depletion

Structural Derivatives and Expanded Applications

The DCZ0858 derivative—a silicone-modified Osalmid analog—exhibits enhanced potency in hematologic malignancies. In diffuse large B-cell lymphoma (DLBCL), DCZ0858 (IC₅₀ = 7.4–14.4 μM) induced:

  • G₀/G₁ cell cycle arrest via downregulation of cyclin D1/CDK4/CDK6
  • Mitochondrial apoptosis through Bcl-2 suppression and Bax activation
  • JAK2/STAT3 pathway inhibition, reducing phospho-JAK2 by >80% at 40 μM [6]

Notably, DCZ0858 maintained >90% viability in normal lymphocytes while eliminating DLBCL cells, demonstrating a favorable therapeutic index. Xenograft models showed 60–70% tumor reduction without hematologic toxicity, positioning it as a promising R-CHOP alternative [6].

Metabolic Activation and Novel Mechanisms

Osalmid's metabolism generates bioactive derivatives with distinct anticancer properties. UPLC/Q-TOF-MS studies identified ten metabolites, three demonstrating superior RRM2 binding versus the parent compound:

  • M7 (hydroxylated derivative): Binds RRM2 active site with ΔG = -9.8 kcal/mol; activates p53/p21 axis
  • M8 (glucuronide conjugate): Induces G₂/M arrest in HCC models
  • M10 (sulfonated form): Synergizes with sorafenib in advanced HCC [8]

M7 exhibited particularly potent activity in hepatocellular carcinoma, inducing p53-mediated cell cycle arrest and caspase-3-dependent apoptosis at concentrations 40% lower than Osalmid. This metabolic activation pathway reveals a prodrug-like dimension to Osalmid's pharmacology, where hepatic transformation generates tissue-targeted therapeutics [8].

Table 3: Bioactive Metabolites of Osalmid and Their Activities

MetaboliteBiotransformationKey Pharmacological Activities
M7Hydroxylationp53 activation; RRM2 competitive inhibition
M8GlucuronidationG₂/M arrest; CDK1 suppression
M10SulfonationROS amplification; sorafenib synergy

Properties

CAS Number

526-18-1

Product Name

Osalmid

IUPAC Name

2-hydroxy-N-(4-hydroxyphenyl)benzamide

Molecular Formula

C13H11NO3

Molecular Weight

229.23 g/mol

InChI

InChI=1S/C13H11NO3/c15-10-7-5-9(6-8-10)14-13(17)11-3-1-2-4-12(11)16/h1-8,15-16H,(H,14,17)

InChI Key

LGCMKPRGGJRYGM-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)O

Solubility

Soluble in DMSO

Synonyms

Osalmid; Auxobil; Oksafenamid; NSC 93960; NSC-93960; NSC93960; Salmidochol; PHPS; Saryuurin;

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.